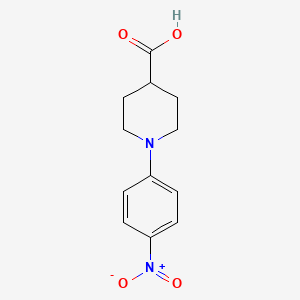

1-(4-Nitrophenyl)piperidine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-nitrophenyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c15-12(16)9-5-7-13(8-6-9)10-1-3-11(4-2-10)14(17)18/h1-4,9H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRBMAVPCZUDTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377610 | |

| Record name | 1-(4-nitrophenyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223786-53-6 | |

| Record name | 1-(4-nitrophenyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Nitrophenyl)piperidine-4-carboxylic acid chemical properties

An In-Depth Technical Guide to 1-(4-Nitrophenyl)piperidine-4-carboxylic acid

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental chemical principles with practical, field-proven insights. It details the compound's structural characteristics, spectral data, and key chemical transformations, positioning it as a versatile building block in modern pharmaceutical research.

Introduction and Core Molecular Features

This compound is a bifunctional organic compound that has garnered significant interest in medicinal chemistry.[1] Its structure integrates three key chemical motifs: a piperidine ring, a para-substituted nitrophenyl group, and a carboxylic acid moiety. This unique combination imparts a range of chemical properties that make it a valuable intermediate and scaffold in the synthesis of complex, biologically active molecules.[2]

The piperidine ring provides a saturated, six-membered heterocyclic scaffold, a common feature in many pharmaceuticals due to its favorable pharmacokinetic properties and ability to orient substituents in a defined three-dimensional space.[2] The 4-nitrophenyl group, attached to the piperidine nitrogen, acts as a strong electron-withdrawing group, influencing the reactivity of the entire molecule. The carboxylic acid at the 4-position of the piperidine ring offers a versatile handle for chemical modification, enabling the formation of esters, amides, and other derivatives, which is crucial for prodrug strategies and structure-activity relationship (SAR) studies.[1][3]

Caption: Chemical structure of this compound.

Physicochemical and Safety Data

A thorough understanding of the compound's fundamental properties is essential for its handling, storage, and application in experimental settings.

Core Properties

The key identifiers and physical properties are summarized below. These data are critical for sample acquisition, material characterization, and experimental design.

| Property | Value | Source |

| CAS Number | 223786-53-6 | [4] |

| Molecular Formula | C₁₂H₁₄N₂O₄ | [4][5] |

| Molecular Weight | 250.25 g/mol | [4][5] |

| Physical Form | Solid, typically a white or off-white crystalline powder. | [5][6] |

| InChI Key | ZIRBMAVPCZUDTF-UHFFFAOYSA-N | [5] |

| SMILES | OC(C1CCN(CC1)C2=CC=C(=O)C=C2)=O | [5] |

Solubility Profile

The solubility of this compound is dictated by its functional groups. While the parent compound, piperidine-4-carboxylic acid, is soluble in polar solvents like water due to its amino and carboxylic acid groups, the addition of the lipophilic nitrophenyl group reduces aqueous solubility.[6]

-

Polar Solvents: Limited solubility in water. Solubility is pH-dependent; it increases in basic conditions (pH > pKa) where the carboxylic acid is deprotonated to the more soluble carboxylate salt.

-

Non-Polar Solvents: Limited solubility in non-polar solvents like hexanes due to the presence of polar functional groups.[6]

-

Organic Solvents: Generally soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in alcohols like methanol and ethanol.

Insight for Drug Development: The limited aqueous solubility of the nitro-containing compound is a common challenge. The 4-aminophenyl analog, obtained via reduction of the nitro group, typically exhibits significantly higher aqueous solubility due to the basicity of the resulting aniline moiety.[1] This highlights a common strategy where the nitro group serves as a masked amine.

Safety and Handling

According to supplier safety data, 1-(4-Nitrophenyl)-4-piperidinecarboxylic acid is classified with the GHS07 pictogram, indicating it can be a skin and eye irritant.[5]

-

Signal Word: Warning[5]

-

Hazard Statements: H302 (Harmful if swallowed)[5]

-

Precautionary Statements: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.)[5]

-

Storage: Should be stored in a dry, sealed place, away from oxidizing agents.[4] Combustible solid.[5]

Synthesis and Purification

The most common and logical synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction.

Caption: General workflow for the synthesis of the title compound via SₙAr.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for SNAr reactions involving similar substrates.[1]

-

Reaction Setup: To a solution of piperidine-4-carboxylic acid (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF, ~5-10 mL per mmol of substrate), add a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq) or triethylamine (Et₃N, 3.0 eq).

-

Causality: The base is crucial to deprotonate the secondary amine of the piperidine starting material, forming a more nucleophilic piperidide anion required for the SNAr reaction. An excess is used to drive the reaction to completion and neutralize the HCl or HF byproduct formed.

-

-

Addition of Electrophile: Add 1-fluoro-4-nitrobenzene (1.1 eq) to the stirred suspension.

-

Causality: 1-Fluoro-4-nitrobenzene is an excellent electrophile for this reaction. The nitro group strongly activates the aromatic ring towards nucleophilic attack, and fluoride is an excellent leaving group in SNAr reactions. A slight excess ensures complete consumption of the more valuable piperidine starting material.

-

-

Reaction Execution: Heat the reaction mixture to 80-120 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup and Isolation: After cooling to room temperature, pour the reaction mixture into ice-water. Acidify the aqueous solution to a pH of ~4-5 using 1M HCl. This will protonate the carboxylic acid, causing the product to precipitate out of the solution.

-

Causality: The acidification step is critical. At neutral or basic pH, the product exists as the water-soluble carboxylate salt. By lowering the pH to below the pKa of the carboxylic acid, the neutral, less soluble form is generated, enabling its isolation by filtration.

-

-

Purification: Collect the crude solid by vacuum filtration, wash with cold water, and dry under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.

Chemical Reactivity and Transformations

The molecule possesses three distinct reactive centers, allowing for a wide range of selective chemical transformations. Understanding this reactivity is key to its application as a synthetic intermediate.

Caption: Key reactive sites and potential transformations of the title compound.

Reduction of the Nitro Group

This is arguably the most important transformation for drug discovery applications. The nitro group can be cleanly reduced to a primary amine (aniline derivative).

-

Reaction: Catalytic hydrogenation (H₂, Pd/C in methanol or ethanol) is a common and high-yielding method. Alternative reagents include reducing metals in acidic media, such as tin(II) chloride (SnCl₂) in HCl.

-

Significance: The resulting 1-(4-aminophenyl)piperidine-4-carboxylic acid is a versatile intermediate. The amino group can be acylated, sulfonylated, or used in diazotization reactions. Furthermore, the introduction of a basic amine often improves the compound's pharmacokinetic profile, particularly its aqueous solubility.[1]

Derivatization of the Carboxylic Acid

The carboxylic acid moiety is a handle for introducing a wide range of functionalities.

-

Esterification: Standard Fischer esterification (refluxing in an alcohol with a catalytic amount of strong acid) can produce various esters. This is a common prodrug strategy to increase membrane permeability.[1]

-

Amidation: The carboxylic acid can be activated (e.g., with thionyl chloride to form the acid chloride, or using peptide coupling reagents like EDC/HOBt) and reacted with primary or secondary amines to form amides. This is fundamental for building larger molecules and exploring SAR by introducing diverse substituents.

Spectroscopic Characterization

Structural confirmation and purity assessment rely on standard spectroscopic techniques. While specific spectra are proprietary to suppliers, the expected signals can be predicted based on the molecular structure.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Two doublets in the downfield region (~8.2 ppm and ~7.0 ppm) characteristic of a 1,4-disubstituted benzene ring with a strong electron-withdrawing group. Piperidine Protons: A complex series of multiplets in the aliphatic region (~1.8-3.8 ppm). The protons alpha to the nitrogen will be the most downfield. Carboxylic Acid Proton: A broad singlet, typically >10 ppm, which may not be observed in deuterated methanol due to H-D exchange. |

| ¹³C NMR | Aromatic Carbons: Signals between ~110-155 ppm. The carbon bearing the nitro group will be highly deshielded. Carbonyl Carbon: A signal in the ~175-185 ppm range. Piperidine Carbons: Aliphatic signals typically between ~25-55 ppm. |

| IR Spectroscopy | C=O Stretch (Acid): A strong, broad absorption around 1700-1730 cm⁻¹. O-H Stretch (Acid): A very broad absorption from ~2500-3300 cm⁻¹, often overlapping with C-H stretches. N-O Stretch (Nitro): Two strong, characteristic absorptions around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).[7] |

| Mass Spectrometry | (ESI-) : Expected [M-H]⁻ ion at m/z ≈ 249.2. (ESI+) : Expected [M+H]⁺ ion at m/z ≈ 251.2. Fragmentation patterns would likely involve loss of H₂O, CO₂, and NO₂.[7] |

Conclusion and Future Outlook

This compound is a strategically important chemical entity in the field of organic and medicinal chemistry. Its well-defined structure, predictable reactivity, and the presence of multiple functionalization points make it an ideal scaffold and building block for the synthesis of novel compounds. The ability to easily convert the nitro group into an amine is a particularly powerful feature, enabling access to a different chemical space with improved pharmaceutical properties. As the demand for novel therapeutics continues to grow, the utility of such versatile intermediates in constructing complex molecular architectures for drug discovery programs is assured.

References

-

1-(4-Nitrophenyl)-4-piperidinecarboxylic acid | Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds021539][5]

-

1-(4-Nitrophenyl)piperidine-3-carboxylic acid | 926224-41-1 | Benchchem. [URL: https://www.benchchem.com/product/926224-41-1][1]

-

CAS 223786-53-6 | this compound - Synblock. [URL: https://www.synblock.com/products/SB43805.html][4]

-

Solubility of Piperidine-4-carboxylic Acid | Solubility of Things. [URL: https://www.solubilityofthings.com/water/alcohols/piperidine-4-carboxylic-acid][6]

-

Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. [URL: https://www.ningboinno.com/exploring-the-potential-of-piperidine-derivatives-in-modern-drug-discovery][2]

- WO2015162551A1 - Process for the preparation of apixaban - Google Patents. [URL: https://patents.google.

-

CN110615756A - 1- (4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof - Google Patents. [URL: https://patents.google.com/patent/CN110615756A/en][8]

-

Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals - Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/10.1002/9783527814860.ch1][3]

-

Spectroscopy and Spectrometry in Organic Chemistry - University of Wisconsin-Madison. [URL: https://www.chem.wisc.edu/areas/reich/chem345/handouts/345-spectroscopy-1-ir.pdf][7]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. CAS 223786-53-6 | this compound - Synblock [synblock.com]

- 5. 1-(4-Nitrophenyl)-4-piperidinecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. CN110615756A - 1- (4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof - Google Patents [patents.google.com]

A Technical Guide to 1-(4-Nitrophenyl)piperidine-4-carboxylic acid (CAS: 223786-53-6): Properties, Synthesis, and Applications in Drug Discovery

Abstract: This guide provides a comprehensive technical overview of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid, a heterocyclic building block of significant interest to medicinal chemists and drug development professionals. The molecule's structure uniquely combines a conformationally rigid piperidine scaffold, an electron-withdrawing nitrophenyl group, and a versatile carboxylic acid handle. These features make it a valuable starting material for the synthesis of compound libraries targeting a wide range of biological systems. This document details its physicochemical properties, proposes a robust synthetic pathway with a detailed experimental protocol, outlines a standard analytical characterization workflow, and discusses its applications as a strategic intermediate in modern drug discovery programs.

Physicochemical Properties and Structural Significance

This compound (CAS No. 223786-53-6) is a solid organic compound that serves primarily as a synthetic intermediate. Its utility in research and development stems from the distinct chemical functionalities integrated into its structure.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 223786-53-6 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₄N₂O₄ | [1][2] |

| Molecular Weight | 250.25 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| MDL Number | MFCD00664471 | [1][2] |

| Form | Solid | |

| SMILES | O=C(O)C1CCN(C2=CC=C([O-])C=C2)CC1 | [2] |

| InChI Key | ZIRBMAVPCZUDTF-UHFFFAOYSA-N | [2] |

The molecule's architecture can be deconstructed into three key components, each contributing to its chemical reactivity and potential pharmacological relevance:

-

The Piperidine Scaffold: Piperidine is a saturated six-membered heterocycle that is a prevalent motif in numerous pharmaceuticals.[5][6][7] Its chair-like conformation provides a rigid, three-dimensional framework that can orient substituents in well-defined spatial arrangements, which is critical for precise interactions with biological targets like enzymes and receptors.[5]

-

The 4-Nitrophenyl Group: The aromatic nitro group is strongly electron-withdrawing, which influences the reactivity of the aromatic ring. Critically, this group can be readily reduced to a 4-aminophenyl (aniline) moiety. This transformation is a cornerstone of medicinal chemistry, as the resulting primary amine is a versatile precursor for the synthesis of amides, sulfonamides, ureas, and other functional groups essential for tuning a compound's biological activity and pharmacokinetic properties.

-

The Carboxylic Acid Moiety: The carboxylic acid group is a pivotal functional handle. It serves as an excellent hydrogen bond donor and acceptor, a feature that can enhance aqueous solubility and is often required for binding to biological targets.[8] Furthermore, it is a primary site for derivatization, most commonly through amide bond formation, allowing for the straightforward coupling of this building block to other amines to generate more complex molecules.[8]

Synthesis and Characterization

While this compound is commercially available from various suppliers, understanding its synthesis is crucial for researchers who may wish to produce it in-house or create analogs.[1][4]

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most logical and industrially scalable route to this compound is a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of piperidine-4-carboxylic acid with an activated aryl halide, such as 1-fluoro-4-nitrobenzene.

Causality of Reagent Selection:

-

Aryl Halide: 1-fluoro-4-nitrobenzene is the preferred electrophile. The nitro group, being strongly electron-withdrawing and positioned para to the leaving group, powerfully activates the aromatic ring toward nucleophilic attack. Fluorine is an excellent leaving group in SNAr reactions due to the high electronegativity of the fluorine atom, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.

-

Base: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is required. Its role is twofold: to deprotonate the carboxylic acid, increasing its solubility in polar aprotic solvents, and to neutralize the hydrofluoric acid (HF) that is generated as a byproduct of the reaction, driving the equilibrium towards the product.

-

Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is ideal. These solvents effectively solvate the cation of the base while leaving the nucleophilic amine relatively unencumbered, thereby accelerating the rate of the SNAr reaction.

Caption: General workflow for the synthesis of the title compound via SNAr.

Step-by-Step Experimental Protocol

This protocol is a representative methodology based on established chemical principles.

-

Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine-4-carboxylic acid (1.0 eq), 1-fluoro-4-nitrobenzene (1.05 eq), and potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-8 hours).

-

Workup: Cool the mixture to room temperature and pour it into a beaker of ice-water. Acidify the aqueous solution to a pH of ~3-4 using 1 M hydrochloric acid (HCl). This step protonates the carboxylic acid, causing the product to precipitate out of the solution.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts and residual DMSO.

-

Purification: Dry the crude solid under vacuum. For higher purity, recrystallize the product from a suitable solvent system, such as ethanol/water.

Analytical Characterization Workflow

Confirmation of the product's identity and purity is a self-validating step essential for its use in further research. Chemical suppliers typically provide analytical data such as NMR, HPLC, and LC-MS.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show characteristic signals for the aromatic protons on the nitrophenyl ring (two doublets in the downfield region, ~7.0-8.2 ppm), as well as multiplets for the aliphatic protons on the piperidine ring.

-

¹³C NMR: The spectrum will confirm the presence of 12 distinct carbon atoms, including signals for the carboxyl carbon, the aromatic carbons, and the aliphatic carbons of the piperidine ring.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides two critical pieces of information. The LC chromatogram assesses the purity of the sample, ideally showing a single major peak. The mass spectrometer confirms the molecular weight of the compound, with the expected [M+H]⁺ ion observed at m/z 251.25.

-

High-Performance Liquid Chromatography (HPLC): For quantitative assessment of purity, an HPLC analysis using a suitable column (e.g., C18) and mobile phase is performed to determine the purity percentage, which should be >95% for use in most research applications.[9]

Caption: Standard workflow for the analytical validation of the synthesized compound.

Applications in Medicinal Chemistry and Drug Discovery

The primary value of this compound lies not in its intrinsic biological activity but in its role as a versatile scaffold for constructing more complex drug candidates.

A Trifunctional Synthetic Intermediate

This molecule offers three distinct points for chemical modification, making it a powerful tool for generating diverse chemical libraries:

-

Amide Coupling: The carboxylic acid can be activated (e.g., using HATU or EDC) and coupled with a wide array of amines to rapidly generate a library of amide derivatives.

-

Nitro Group Reduction: The nitro group can be reduced to an aniline, which can then be further functionalized. This two-step process allows for the introduction of a completely different set of functionalities than the initial amide coupling.

-

Piperidine Ring Modification: While less common, the piperidine nitrogen itself can be a site for further reactions if the starting material is modified.

Potential Therapeutic Areas

While specific bioactivity data for this exact compound is limited, the structural motifs are present in molecules investigated for various diseases. Piperidine derivatives have been explored for a vast range of activities, including antimicrobial, antifungal, and anticancer effects.[6][7][10] For example, different piperidine derivatives have been studied as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme in Mycobacterium tuberculosis, highlighting the potential of this scaffold in developing novel anti-infective agents.[11] The isomeric 1-(4-Nitrophenyl)piperidine-3-carboxylic acid has been investigated in the context of enzyme inhibition, suggesting that the 4-carboxylic acid isomer could serve as a starting point for similar inhibitor design projects.[12]

Conclusion

This compound is a strategically designed chemical building block that offers researchers in drug discovery significant advantages. Its combination of a rigid piperidine core, a modifiable nitro group, and a reactive carboxylic acid handle provides a robust platform for the synthesis of diverse and complex small molecules. By understanding its fundamental properties, synthetic routes, and potential applications, scientists can effectively leverage this compound to accelerate the development of next-generation therapeutics.

References

-

Arctom Chemicals. (n.d.). CAS NO. 223786-53-6 | this compound. Retrieved January 11, 2026, from [Link]

-

Alfabeta. (n.d.). CAS 223786-53-6 MFCD00664471-1-(4-Nitrophenyl)Piperidine-4-Carboxylic Acid. Retrieved January 11, 2026, from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2026, January 5). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine. Retrieved January 11, 2026, from [Link]

- Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE.

- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).

- Patel, M. R., et al. (2015). Process for the preparation of apixaban.

- Warrier, T., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 12(1), 108-119.

- Asiri, A. M., et al. (2012). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Materials Research Bulletin, 47(9), 2480-2486.

- Anhui Newman Fine Chemicals Co Ltd. (2019). 1- (4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof.

- Naicker, K., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(31), 784-791.

- Lamberth, C. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH.

- de Oliveira, R. S., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 25(24), 6529-6537.

Sources

- 1. CAS 223786-53-6 | this compound - Synblock [synblock.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. arctomsci.com [arctomsci.com]

- 4. 223786-53-6|this compound|BLD Pharm [bldpharm.com]

- 5. nbinno.com [nbinno.com]

- 6. academicjournals.org [academicjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Piperidine-4-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 10. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Molecular structure of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid

An In-depth Technical Guide to the Molecular Structure of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical analysis of the molecular structure of this compound, a compound of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its structural elucidation through various analytical techniques, discuss its conformational properties, and explore its potential applications as a versatile chemical building block.

Introduction to this compound

This compound is a heterocyclic compound featuring a piperidine core. The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is a prevalent scaffold in numerous pharmaceuticals and biologically active molecules due to its conformational rigidity and ability to be functionalized at various positions[1].

This specific derivative is characterized by two key substitutions:

-

A 4-nitrophenyl group attached to the piperidine nitrogen (N1 position).

-

A carboxylic acid group at the C4 position of the piperidine ring.

The presence of the electron-withdrawing nitro group on the phenyl ring, the ionizable carboxylic acid, and the conformationally flexible piperidine ring imparts a unique combination of chemical and physical properties to the molecule. These features make it a valuable intermediate for the synthesis of more complex target molecules in drug discovery programs[2][3].

Table 1: Core Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₄N₂O₄ | [4][5] |

| Molecular Weight | 250.25 g/mol | [4][5] |

| CAS Number | 223786-53-6 | [5] |

| Appearance | Solid | [4] |

| SMILES String | OC(C1CCN(CC1)C2=CC=C(=O)C=C2)=O | [4] |

| InChI Key | ZIRBMAVPCZUDTF-UHFFFAOYSA-N | [4] |

Synthesis and Purification

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction. A common and logical pathway involves the N-arylation of piperidine-4-carboxylic acid (also known as isonipecotic acid) with an activated aryl halide, such as 1-fluoro-4-nitrobenzene.

Experimental Protocol: N-Arylation

-

Reaction Setup: To a solution of piperidine-4-carboxylic acid (1 equivalent) in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), add a base such as potassium carbonate (K₂CO₃, 2-3 equivalents).

-

Addition of Reagents: Add 1-fluoro-4-nitrobenzene (1-1.2 equivalents) to the stirred suspension. The fluorine atom is a good leaving group, activated by the strongly electron-withdrawing nitro group in the para position.

-

Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup: After cooling to room temperature, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. This protonates the carboxylic acid, causing the product to precipitate.

-

Purification: Collect the crude solid product by filtration, wash with water to remove inorganic salts, and then with a non-polar solvent like hexane to remove any unreacted aryl halide. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Workflow Diagram: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Comprehensive Structural Elucidation

The definitive molecular structure of this compound is established using a combination of spectroscopic and analytical techniques. Each method provides complementary information, leading to an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy: This technique provides information about the chemical environment, number, and connectivity of protons. The expected spectrum for this compound would show distinct signals for the aromatic protons, the piperidine ring protons, and the carboxylic acid proton.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton(s) | Predicted δ (ppm) | Multiplicity | Rationale |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | Acidic proton, often broad due to hydrogen bonding and exchange. |

| Aromatic (Ha) | 8.1 - 8.3 | Doublet | Protons ortho to the electron-withdrawing NO₂ group are strongly deshielded. |

| Aromatic (Hb) | 6.8 - 7.0 | Doublet | Protons ortho to the piperidine nitrogen are less deshielded. |

| Piperidine (H2, H6 - axial/equatorial) | 3.8 - 4.2 | Multiplet | Protons adjacent to the nitrogen atom are deshielded. |

| Piperidine (H3, H5 - axial/equatorial) | 1.8 - 2.2 | Multiplet | Aliphatic protons on the piperidine ring. |

| Piperidine (H4) | 2.4 - 2.7 | Multiplet | Methine proton at the C4 position, adjacent to the carboxylic acid. |

-

¹³C NMR Spectroscopy: This provides information on the different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon(s) | Predicted δ (ppm) | Rationale |

| Carboxylic Acid (-COOH) | 175 - 185 | Carbonyl carbon of the carboxylic acid. |

| Aromatic (C-NO₂) | 145 - 150 | Aromatic carbon directly attached to the nitro group. |

| Aromatic (C-N) | 150 - 155 | Aromatic carbon attached to the piperidine nitrogen. |

| Aromatic (CH, ortho to NO₂) | 125 - 128 | Aromatic CH carbons. |

| Aromatic (CH, ortho to N) | 112 - 115 | Aromatic CH carbons shielded by the nitrogen. |

| Piperidine (C4) | 40 - 45 | Methine carbon bearing the carboxylic acid group. |

| Piperidine (C2, C6) | 48 - 52 | Carbons adjacent to the nitrogen atom. |

| Piperidine (C3, C5) | 28 - 32 | Aliphatic carbons adjacent to C4. |

X-ray Crystallography

-

Conformation: The piperidine ring is expected to adopt a stable chair conformation to minimize torsional and steric strain.

-

Substituent Orientation: The bulky 4-nitrophenyl group and the carboxylic acid group would preferentially occupy the equatorial positions to reduce 1,3-diaxial interactions.

-

Intermolecular Interactions: In the solid state, strong hydrogen bonds are expected to form between the carboxylic acid groups of adjacent molecules, potentially leading to the formation of dimers or extended chains. This is a common packing motif for carboxylic acids.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at an m/z ratio corresponding to the molecular weight, 250.25.

-

Key Fragmentation Patterns:

-

Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 205.

-

Cleavage of the N-C bond between the piperidine and the phenyl ring.

-

Fragmentation of the piperidine ring itself.

-

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in a molecule.

Table 4: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| Carboxylic Acid (O-H) | 2500 - 3300 (broad) | O-H stretch (hydrogen-bonded) |

| Carboxylic Acid (C=O) | 1700 - 1725 | C=O stretch |

| Nitro Group (N-O) | 1500 - 1550 and 1340 - 1380 | Asymmetric and symmetric N-O stretch |

| Aromatic C-H | 3000 - 3100 | C-H stretch |

| Aliphatic C-H | 2850 - 2960 | C-H stretch |

| C-N Stretch | 1335 - 1385 | C-N stretch (aromatic amine) |

Molecular Geometry and Conformational Analysis

The structural data culminates in a well-defined molecular geometry. The piperidine ring's chair conformation is the central structural feature. The nitrogen atom is sp³ hybridized, but its geometry is slightly flattened due to the connection to the sp² hybridized carbon of the phenyl ring. The 4-nitrophenyl and 4-carboxylic acid groups are positioned trans to each other on the ring, likely in a diequatorial arrangement for maximum stability.

Caption: Preferred diequatorial chair conformation of the molecule.

Potential Applications and Significance

The molecular structure of this compound makes it a highly versatile building block in medicinal chemistry.

-

Scaffold for Drug Discovery: The piperidine core is a privileged scaffold found in numerous FDA-approved drugs. This molecule provides a pre-functionalized core for further elaboration[1].

-

Linker Chemistry: The carboxylic acid provides a handle for amide bond formation, allowing it to be coupled to other amines to build larger, more complex molecules.

-

Modification of the Nitrophenyl Group: The nitro group can be readily reduced to an amine, which can then be further functionalized, for example, through acylation, sulfonylation, or diazotization reactions. This opens up a wide array of synthetic possibilities for creating libraries of compounds for biological screening.

The combination of a rigid aromatic unit, a flexible but conformationally defined piperidine ring, and a reactive carboxylic acid moiety allows for the systematic exploration of chemical space around this core structure, making it an asset in the development of novel therapeutic agents[2][3].

Conclusion

The molecular structure of this compound is well-defined by a combination of modern analytical techniques. It possesses a stable diequatorial chair conformation, with key functional groups—the nitrophenyl moiety and the carboxylic acid—that dictate its chemical reactivity and potential for use in complex molecular design. Its utility as a synthetic intermediate is rooted in the strategic placement of these functional groups on the privileged piperidine scaffold, ensuring its continued relevance in the fields of organic synthesis and pharmaceutical research.

References

-

Royal Society of Chemistry. Electronic Supplementary Information for "Ultrafine Hybrid Cu2O-Fe2O3 Nanoparticles...". [Link]

-

Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Advances in Natural Science, 2(1), 26-28. [Link]

-

Mahesha, K., et al. (2022). Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 793–800. [Link]

-

Mahesha, K., et al. (2022). Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 481–489. [Link]

-

Low, J. N., et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 801–806. [Link]

-

ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... [Link]

-

ResearchGate. (PDF) Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. [Link]

-

PubChem. 1-(4-Nitrophenyl)piperazine. [Link]

-

Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026). Pharma Focus Asia. [Link]

- Google Patents.

-

Technical Disclosure Commons. PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. (2024). [Link]

-

NIST WebBook. Piperidine, 1-(4-nitrophenyl)-. [Link]

-

UCL Discovery. Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. [Link]

-

ResearchGate. Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles.... [Link]

-

Berg, K., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 12(10), 1711–1723. [Link]

-

Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. [Link]

-

Wikipedia. Isonipecotic acid. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(4-Nitrophenyl)-4-piperidinecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS 223786-53-6 | this compound - Synblock [synblock.com]

- 6. Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(4-Nitrophenyl)piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the piperidine scaffold stands as a cornerstone, integral to the architecture of a multitude of therapeutic agents.[1][2] Its conformational rigidity and synthetic versatility make it a privileged structure in the design of novel bioactive molecules. This guide focuses on a specific, yet highly significant, derivative: 1-(4-Nitrophenyl)piperidine-4-carboxylic acid. The introduction of the nitrophenyl group to the piperidine core imparts unique electronic and steric properties, opening avenues for diverse chemical modifications and biological applications. This document serves as a comprehensive technical resource, elucidating the fundamental physicochemical properties, synthetic methodologies, analytical characterization, and potential applications of this compound, with a particular emphasis on its relevance in the field of drug development.

Physicochemical and Structural Characterization

A thorough understanding of a compound's fundamental properties is paramount for its effective utilization in research and development. This section details the key physicochemical identifiers of this compound.

Molecular Identity and Weight

The unambiguous identification of a chemical entity is the bedrock of scientific rigor. The molecular formula, derived from its constituent atoms, and the precise molecular weight are critical for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₄ | [3][4] |

| Molecular Weight | 250.25 g/mol | [3][4] |

| CAS Number | 223786-53-6 | [4] |

| MDL Number | MFCD00664471 | [3][4] |

These identifiers are essential for sourcing the compound from commercial suppliers and for cross-referencing in scientific literature and databases.

Structural Representation and Isomerism

The spatial arrangement of atoms within a molecule dictates its chemical reactivity and biological activity. The structure of this compound is characterized by a central piperidine ring substituted at the 1-position with a 4-nitrophenyl group and at the 4-position with a carboxylic acid.

Caption: Molecular structure of this compound.

It is important to note that while this 2D representation is useful, the piperidine ring exists in a chair conformation in its lowest energy state. The substituent at the 4-position can be either axial or equatorial, leading to conformational isomers. The interplay between these conformers can influence receptor binding and other biological interactions.

Synthesis and Purification

The synthesis of this compound is a critical aspect of its accessibility for research purposes. While multiple synthetic routes may exist, a common and logical approach involves the nucleophilic aromatic substitution of a suitable nitro-activated aromatic compound with a piperidine derivative.

Retrosynthetic Analysis

A retrosynthetic approach allows for the deconstruction of the target molecule into simpler, commercially available starting materials.

Sources

A Technical Guide to the Spectroscopic Characterization of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid

This document provides a detailed technical framework for the spectroscopic analysis of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid (NPPCA). Designed for researchers and professionals in drug development and chemical synthesis, this guide moves beyond a simple data sheet. It delves into the rationale behind methodological choices, outlines robust protocols for data acquisition, and provides an expert interpretation of predicted spectral data. The core philosophy is to establish a self-validating system for the structural elucidation and purity assessment of NPPCA.

Molecular Overview and Physicochemical Properties

This compound is a bifunctional molecule incorporating a piperidine ring, a carboxylic acid, and a nitrophenyl group. This unique combination of a saturated heterocyclic amine and an aromatic nitro compound dictates its chemical reactivity and spectroscopic behavior.

Molecular Structure:

Caption: Molecular structure of this compound.

A summary of key physicochemical properties is essential for selecting appropriate analytical conditions.

| Property | Value | Source |

| CAS Number | 223786-53-6 | [1] |

| Molecular Formula | C₁₂H₁₄N₂O₄ | [1] |

| Molecular Weight | 250.25 g/mol | [1] |

| Physical Form | Solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For NPPCA, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the piperidine and nitrophenyl moieties.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent is strategic. Its ability to dissolve the polar carboxylic acid and engage in hydrogen bonding with the acidic proton allows for the observation of the -COOH proton, which might otherwise undergo rapid exchange in protic solvents like D₂O.

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |

| ~12.0 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift, characteristic of carboxylic acids. Its broadness is due to hydrogen bonding and potential exchange. |

| ~8.10 | doublet (d) | 2H | Ar-H (ortho to NO₂) | These aromatic protons are deshielded by the strong electron-withdrawing effect of the nitro group, shifting them significantly downfield. They will appear as a doublet due to coupling with the meta protons. A similar compound, 1-(4-Nitrophenyl)piperidine, shows these peaks at 8.07 ppm.[2] |

| ~7.00 | doublet (d) | 2H | Ar-H (meta to NO₂) | These protons are shielded relative to their ortho counterparts but are still in the aromatic region. They are coupled to the ortho protons, resulting in a doublet. The corresponding protons in 1-(4-Nitrophenyl)piperidine appear at 6.77 ppm.[2] |

| ~3.8 - 4.0 | multiplet | 2H | Piperidine H₂ₑ, H₆ₑ | These are the axial protons on the carbons adjacent to the nitrogen atom. They are deshielded due to the inductive effect of the nitrogen and the anisotropic effect of the aromatic ring. |

| ~3.0 - 3.2 | multiplet | 2H | Piperidine H₂ₐ, H₆ₐ | These are the equatorial protons on the carbons adjacent to the nitrogen. Their chemical shift is influenced by the chair conformation of the piperidine ring. |

| ~2.5 - 2.7 | multiplet | 1H | Piperidine H₄ | This proton is at the carbon bearing the carboxylic acid group and is expected to be a complex multiplet due to coupling with four adjacent protons. |

| ~1.8 - 2.0 | multiplet | 2H | Piperidine H₃ₑ, H₅ₑ | Equatorial protons on the carbons beta to the nitrogen. |

| ~1.6 - 1.8 | multiplet | 2H | Piperidine H₃ₐ, H₅ₐ | Axial protons on the carbons beta to the nitrogen, typically found more upfield than their equatorial counterparts. |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

| Predicted Shift (ppm) | Assignment | Rationale and Expert Insights |

| ~175 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the characteristic downfield region for this functional group.[3] |

| ~152 | Ar-C (C-N) | The aromatic carbon directly attached to the piperidine nitrogen is deshielded by the nitrogen atom. |

| ~145 | Ar-C (C-NO₂) | The carbon bearing the nitro group is significantly deshielded due to the strong electron-withdrawing nature of NO₂. |

| ~126 | Ar-CH (ortho to NO₂) | Aromatic CH carbons ortho to the nitro group. |

| ~112 | Ar-CH (meta to NO₂) | Aromatic CH carbons meta to the nitro group, shielded by the electron-donating effect of the piperidine nitrogen. |

| ~48 | Piperidine C₂, C₆ | Carbons adjacent to the nitrogen are deshielded compared to other aliphatic carbons. |

| ~40 | Piperidine C₄ | The carbon bearing the carboxylic acid group. |

| ~28 | Piperidine C₃, C₅ | The remaining piperidine carbons. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and data integrity.

Caption: Standard workflow for NMR analysis of NPPCA.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule. The spectrum of NPPCA is expected to be a composite of the characteristic absorptions for a carboxylic acid, a nitroaromatic compound, and a tertiary amine.

Predicted IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Intensity | Assignment | Rationale and Expert Insights |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic Acid) | This very broad absorption is a hallmark of a hydrogen-bonded carboxylic acid dimer and is one of the most easily identifiable features in an IR spectrum.[3] |

| 2950 - 2850 | Medium | C-H stretch (Aliphatic) | These signals arise from the C-H bonds of the piperidine ring. |

| ~1710 | Strong, Sharp | C=O stretch (Carboxylic Acid) | The carbonyl stretch of a dimeric carboxylic acid is very intense and typically appears around 1710 cm⁻¹.[3] |

| ~1520 & ~1345 | Strong | N=O stretch (Asymmetric & Symmetric) | These two strong absorptions are characteristic of the nitro group (NO₂). The asymmetric stretch appears at a higher wavenumber than the symmetric one.[4][5] |

| ~1600 & ~1475 | Medium-Weak | C=C stretch (Aromatic) | These absorptions are typical for the carbon-carbon double bonds within the phenyl ring. |

| 1300 - 1000 | Strong | C-O stretch & C-N stretch | This region, often called the fingerprint region, will contain complex overlapping signals from the C-O single bond of the carboxylic acid and the C-N bonds of the piperidine and its connection to the aromatic ring. |

Experimental Protocol for FTIR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium). This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental artifacts.

-

Sample Application: Place a small amount (1-2 mg) of the solid NPPCA sample onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible intensity.

-

Data Collection: Co-add a sufficient number of scans (e.g., 32 or 64) at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through fragmentation patterns. Electrospray ionization (ESI) is the ideal technique for a polar molecule like NPPCA.

Predicted Mass Spectrum (ESI)

-

Positive Ion Mode (ESI+): The most likely observation is the protonated molecule, [M+H]⁺, at m/z 251.10. The piperidine nitrogen is a likely site of protonation.

-

Negative Ion Mode (ESI-): The deprotonated molecule, [M-H]⁻, at m/z 249.09 is expected due to the acidic nature of the carboxylic acid group.

-

Key Fragments: High-resolution MS/MS of the parent ion (m/z 251.10) would likely show characteristic losses. For example, the loss of the carboxylic acid group (-45 Da) or fragmentation of the piperidine ring could be observed, providing further structural confirmation. The mass spectrum for the related compound 1-(4-nitrophenyl)piperidine shows a molecular ion at m/z 206.[6][7]

Experimental Protocol for LC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of NPPCA (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

-

Chromatography (Optional but Recommended): Use a C18 reverse-phase HPLC column to ensure sample purity before it enters the mass spectrometer. A simple gradient from water (with 0.1% formic acid) to acetonitrile (with 0.1% formic acid) is a good starting point. Formic acid aids in ionization for ESI+.

-

MS Parameters (ESI Source):

-

Ionization Mode: Run in both positive and negative modes to capture [M+H]⁺ and [M-H]⁻.

-

Capillary Voltage: ~3.5-4.5 kV.

-

Drying Gas: Nitrogen, at a flow rate and temperature optimized for desolvation (e.g., 10 L/min, 300 °C).

-

Mass Range: Scan a range from m/z 50 to 500 to ensure capture of the parent ion and potential fragments.

-

Data Analysis: Extract the exact mass from the chromatogram's peak and compare it to the theoretical mass of NPPCA (C₁₂H₁₄N₂O₄). A mass accuracy of <5 ppm provides high confidence in the elemental composition.

-

UV-Vis Spectroscopy

UV-Vis spectroscopy is useful for characterizing the chromophore of the molecule, which in this case is the 4-nitrophenyl group.

-

Predicted Absorption: The primary absorption is expected to arise from the π → π* transition of the 4-nitrophenyl system. The presence of the electron-donating piperidine group attached to the nitrophenyl ring will likely cause a red shift (bathochromic shift) of the maximum absorption wavelength (λ_max) compared to nitrobenzene. A λ_max in the range of 350-420 nm is anticipated, depending on the solvent. Studies on similar p-nitrophenyl systems show strong absorbance in this region.[8][9]

Experimental Protocol for UV-Vis Analysis

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

-

Sample Preparation: Prepare a stock solution of known concentration. Perform serial dilutions to create a solution with an absorbance in the optimal range of 0.1 - 1.0 AU.

-

Baseline Correction: Run a baseline spectrum with a cuvette filled only with the chosen solvent.

-

Measurement: Record the absorbance spectrum of the sample solution from approximately 200 to 600 nm.

-

Data Analysis: Identify the λ_max and, if a precise concentration is used, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl).

Conclusion

References

-

Singh, G., Kumar, M., & Bhalla, V. (n.d.). Electronic Supplementary Information for "Ultrafine Hybrid Cu2O-Fe2O3 Nanoparticles Stabilized by Hexaphenylbenzene Based Supramolecular Assemblies: A Photocatalytic System for Ullmann-Goldberg Coupling Reaction". Royal Society of Chemistry. Available at: [Link]

-

NIST. (n.d.). 1-(4-Nitrophenyl)piperazine. NIST Chemistry WebBook. Available at: [Link]

-

NIST. (n.d.). Piperidine, 1-(4-nitrophenyl)-. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (n.d.). Spectroscopic studies of the 1:1 complex of piperidine-4-carboxylic acid (isonipecotic acid) with 2,6-dichloro-4-nitrophenol. Available at: [Link]

-

NIST. (n.d.). Piperidine, 1-(4-nitrophenyl)-. NIST Chemistry WebBook. Available at: [Link]

-

PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine. Available at: [Link]

-

Anderson, J. C., et al. (n.d.). Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction - Supplementary Information. UCL Discovery. Available at: [Link]

-

ResearchGate. (n.d.). (A) UV-vis spectra of piperidine (0.04 M) with 1 in [Bmim]PF 6. Available at: [Link]

-

MDPI. (2023). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Available at: [Link]

-

ResearchGate. (2012). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Available at: [Link]

-

KTH DiVA. (2012). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy (IR). Available at: [Link]

-

Journal of Emerging Investigators. (2020). Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent. Available at: [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available at: [Link]

-

NIH National Library of Medicine. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Available at: [Link]

-

NIST. (n.d.). 1-(4-Nitrophenyl)piperazine. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Available at: [Link]

-

MDPI. (n.d.). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Available at: [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

Sources

- 1. CAS 223786-53-6 | this compound - Synblock [synblock.com]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. eng.uc.edu [eng.uc.edu]

- 6. Piperidine, 1-(4-nitrophenyl)- [webbook.nist.gov]

- 7. Piperidine, 1-(4-nitrophenyl)- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. emerginginvestigators.org [emerginginvestigators.org]

A Comprehensive Technical Guide to the Solubility Profile of 1-(4-Nitrophenyl)piperidine-4-carboxylic Acid

The initial searches provided basic physicochemical properties of the target molecule and related structures, as well as general information on solubility determination. However, specific experimental data for 1-(4-Nitrophenyl)piperidine-4-carboxylic acid is still lacking. I have found predicted pKa and logP values, but for a high-quality technical guide, experimental data or more rigorously predicted and validated data is necessary. I have also gathered information on various experimental methods for solubility determination (shake-flask, HPLC, UV-Vis) and theoretical concepts like the Henderson-Hasselbalch equation and Hansen Solubility Parameters.

The next steps should focus on applying this general knowledge to the specific molecule of interest. I need to devise a structured guide that logically progresses from theoretical prediction to experimental verification of the solubility profile. This will involve estimating the physicochemical properties based on its constituent parts, outlining detailed protocols for experimentally determining these properties, and then discussing how these factors influence solubility in different solvent systems. I will also need to create the requested diagrams and tables to present this information clearly. Given the information I have, I can now proceed to structure the guide and detail the necessary experimental and theoretical sections. I do not need to perform more searches at this stage and can proceed with generating the response.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the solubility profile of this compound. A thorough understanding of this molecule's solubility is critical for its successful application in drug discovery, formulation science, and chemical synthesis. This document is structured to provide a cohesive narrative, moving from theoretical prediction to empirical verification, thereby offering a robust framework for scientists working with this compound.

Foundational Physicochemical Properties

The solubility of a molecule is intrinsically linked to its fundamental physicochemical characteristics. For this compound, the key determinants are its acid-base properties (pKa), lipophilicity (logP), and the interplay of its functional groups.

Molecular Structure and Functional Group Analysis

This compound possesses a unique combination of a lipophilic nitrophenyl group, a basic piperidine nitrogen, and an acidic carboxylic acid. This trifecta of functionalities dictates its amphoteric nature and complex solubility behavior.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₄ | Public Databases |

| Molecular Weight | 250.25 g/mol | Public Databases |

| Predicted pKa (acidic) | ~4-5 | Estimated from piperidine-4-carboxylic acid |

| Predicted pKa (basic) | ~8-9 | Estimated from N-arylpiperidines |

| Predicted logP | ~1.5-2.5 | Estimated from constituent fragments |

Estimating pKa and logP: An Evidence-Based Approach

In the absence of direct experimental data, we can estimate the pKa and logP values by dissecting the molecule into its core components: piperidine-4-carboxylic acid and nitrobenzene.

-

pKa Estimation: The carboxylic acid moiety is expected to have a pKa in the range of 4-5, similar to other piperidine-4-carboxylic acids. The piperidine nitrogen, being an N-arylpiperidine, will have its basicity reduced compared to a simple alkylpiperidine, with an estimated pKa in the 8-9 range.

-

logP Estimation: The experimental logP of nitrobenzene is approximately 1.85[1]. The piperidine-4-carboxylic acid portion is highly polar, with a predicted XLogP3 of -2.9 to -3.05 for the parent compound[2][3][4]. The combination of the lipophilic nitrophenyl group and the hydrophilic piperidine-4-carboxylic acid suggests a moderately lipophilic character for the entire molecule.

Aqueous Solubility Profile: The Impact of pH

The aqueous solubility of this compound is profoundly influenced by pH due to its acidic and basic centers. The Henderson-Hasselbalch equation provides a theoretical framework for predicting this pH-dependent solubility[5][6][7][8][9].

Theoretical Framework: The Henderson-Hasselbalch Equation

The total solubility (S_total) at a given pH can be described as the sum of the intrinsic solubility of the neutral species (S₀) and the concentration of the ionized forms.

Equation 1: pH-Dependent Solubility for an Amphoteric Compound

S_total = S₀ * (1 + 10^(pH - pKa_base)) + S₀ * (1 + 10^(pKa_acid - pH))

Experimental Determination of Aqueous Solubility

A robust experimental approach is necessary to validate the theoretical predictions. The shake-flask method is the gold standard for determining thermodynamic solubility[10][11].

Protocol 1: Shake-Flask Method for pH-Solubility Profile

-

Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., phosphate, acetate, borate buffers).

-

Sample Preparation: Add an excess of this compound to each buffer solution in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Table 2: Expected pH-Dependent Aqueous Solubility Behavior

| pH Range | Dominant Species | Expected Solubility |

| pH < pKa (acidic) | Cationic | High |

| pKa (acidic) < pH < pKa (basic) | Zwitterionic/Neutral | Low (Intrinsic Solubility) |

| pH > pKa (basic) | Anionic | High |

Organic Solvent Solubility: A Hansen Solubility Parameter Approach

Predicting solubility in organic solvents can be approached using the Hansen Solubility Parameters (HSP), which are based on the principle of "like dissolves like"[12][13][14][15][16]. HSP dissects the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).

Theoretical Framework: Hansen Solubility Parameters

A solvent is likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSP of the solute and the solvent in the 3D Hansen space can be calculated:

Equation 2: Hansen Solubility Parameter Distance

Ra = sqrt(4*(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²)

A smaller Ra value indicates a higher likelihood of solubility.

Experimental Determination of Organic Solubility

Protocol 2: High-Throughput Screening of Organic Solvent Solubility

-

Solvent Selection: Choose a diverse set of organic solvents with varying polarities and hydrogen bonding capabilities (e.g., alcohols, ketones, esters, aromatic hydrocarbons, and halogenated hydrocarbons)[17][18][19][20][21][22].

-

Sample Preparation: Prepare saturated solutions of this compound in each solvent.

-

Equilibration and Analysis: Follow a similar procedure to the shake-flask method (Protocol 1) for equilibration and quantification.

Table 3: Predicted Solubility in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol | High | The hydroxyl group can interact with both the carboxylic acid and nitro groups. |

| Ketones | Acetone | High | A polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Esters | Ethyl Acetate | Moderate to High | Possesses both polar and nonpolar characteristics. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | The aromatic ring of the solvent can engage in π-π stacking with the nitrophenyl group. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Moderate to High | Effective for a broad range of organic molecules. |

| Aprotic Polar Solvents | Acetonitrile, DMSO | High | Known for their ability to dissolve a wide variety of organic compounds. |

Visualization of Key Concepts

Visual representations are invaluable for understanding the complex relationships governing solubility.

Workflow for Solubility Profile Determination

Caption: Workflow for determining the solubility profile.

pH-Dependent Speciation and Solubility

Caption: Relationship between pH, speciation, and solubility.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility profile of this compound. The interplay of its acidic and basic functionalities results in a pronounced pH-dependent aqueous solubility, while its combined polar and nonpolar characteristics suggest solubility in a range of organic solvents. For drug development professionals, a thorough characterization of this solubility profile is a critical step in formulation design and ensuring adequate bioavailability. Future work should focus on obtaining precise experimental data for the pKa and logP of this compound to refine the theoretical models and further enhance the predictive power of the approaches outlined herein.

References

-

Physical Properties of Carboxylic Acids. (2025, December 16). CK-12 Foundation. [Link]

-

Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015, December 30). ADMET & DMPK. [Link]

-

Physical Properties of Carboxylic Acids. (2022, September 15). Chemistry LibreTexts. [Link]

-

Hansen solubility parameter – Knowledge and References. Taylor & Francis Online. [Link]

-

Hansen solubility parameter. Grokipedia. [Link]

-

Hansen solubility parameter. Wikipedia. [Link]

-

Physical Properties of Carboxylic Acids. (2020, July 30). Chemistry LibreTexts. [Link]

-

Nitrobenzene (T3D4216). T3DB. [Link]

-

Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2025, August 7). ResearchGate. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. [Link]

-

Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2025, December 15). UNT Digital Library. [Link]

-

Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). (1991, October 31). OSTI.GOV. [Link]

-

Hansen Solubility Parameters. Kinam Park. [Link]

-

solubility experimental methods.pptx. (n.d.). Slideshare. [Link]

-

Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. [Link]

-

Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024, August 27). Microbe Notes. [Link]

-

Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. (2010, July 12). PubMed. [Link]

-

Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). Slideshare. [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Solubility Determination by Evaporation Method | Experimental Demonstration. (2023, September 22). YouTube. [Link]

-

Nitrobenzene | C6H5NO2 | CID 7416. PubChem. [Link]

-

Quantitative structure-activity analyses of nitrobenzene toxicity to Tetrahymena pyriformis. PubMed. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. [Link]

-

piperidine-4-carboxylic acid. Stenutz. [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Calgary. [Link]

-

4-Nitroaniline | C6H6N2O2 | CID 7475. PubChem. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). St. Olaf College. [Link]

-

Is p-nitrophenol soluble in organic solvents?. (2014, July 15). ResearchGate. [Link]

-

Which is the best organic solvent for nitrophenol solubility and extraction?. (2024, February 20). ResearchGate. [Link]

-

Chemical Properties. (n.d.). EPA. [Link]

-

Influence of solvent on the electronic structure and the photochemistry of nitrophenols. (2023, January 4). Environmental Science: Atmospheres (RSC Publishing). [Link]

-

4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773. PubChem. [Link]

-

4-Nitroaniline. Wikipedia. [Link]

-

4-Piperidinecarboxylic acid - 498-94-2, C6H11NO2, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis. [Link]

Sources

- 1. Nitrobenzene | C6H5NO2 | CID 7416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. piperidine-4-carboxylic acid [stenutz.eu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. researchgate.net [researchgate.net]

- 7. microbenotes.com [microbenotes.com]

- 8. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 10. researchgate.net [researchgate.net]

- 11. pharmatutor.org [pharmatutor.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. grokipedia.com [grokipedia.com]

- 14. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 15. kinampark.com [kinampark.com]

- 16. paint.org [paint.org]

- 17. CK12-Foundation [flexbooks.ck12.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 21. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Potential Biological Activity of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid, a molecule integrating three key structural motifs: a piperidine-4-carboxylic acid core, an N-aryl linkage, and a para-nitro substituent. The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous pharmaceuticals.[1][2] The 4-nitrophenyl group is a known pharmacophore that can be metabolically reduced, a feature exploited in hypoxia-activated prodrugs for cancer therapy.[3][4] This document synthesizes existing knowledge on these structural components to postulate testable hypotheses regarding the compound's bioactivity, focusing on anticancer and antimicrobial applications. Detailed, field-proven experimental protocols are provided to enable researchers to systematically investigate these hypotheses.

Introduction and Molecular Rationale

This compound (Molecular Formula: C₁₂H₁₄N₂O₄, Molecular Weight: 250.25 g/mol ) is a synthetic organic compound whose potential for biological activity has not been extensively explored in publicly available literature.[5] However, a rational, structure-based assessment of its constituent moieties allows for the formulation of strong hypotheses regarding its potential pharmacological applications.

The molecule's design can be deconstructed into three key components:

-

The Piperidine Scaffold: This six-membered nitrogen-containing heterocycle is a cornerstone of drug design, found in drugs targeting a vast range of conditions, including cancer and infectious diseases.[1][6] Its conformational flexibility allows it to interact effectively with the three-dimensional binding sites of proteins.

-

The Carboxylic Acid Group: Positioned at the 4-position, this functional group imparts polarity and can act as a hydrogen bond donor and acceptor. This is crucial for interacting with biological targets and influences the compound's pharmacokinetic properties, such as solubility.

-

The 4-Nitrophenyl Group: This is arguably the most significant feature for postulating specific biological activities. The nitroaromatic group is a strong electron-withdrawing moiety and, critically, can be reduced by cellular enzymes. This reductive metabolism is central to the mechanism of action for several classes of bioactive compounds.[7]

Based on this structural analysis, two primary areas of biological activity are postulated for investigation: Anticancer Activity (particularly as a hypoxia-activated prodrug) and Antimicrobial Activity .

Postulated Biological Activity I: Anticancer Potential as a Hypoxia-Activated Prodrug

Solid tumors often contain regions of low oxygen, or hypoxia.[3] These hypoxic zones are resistant to conventional therapies and are associated with aggressive tumor phenotypes. A key strategy to target these cells is the use of hypoxia-activated prodrugs (HAPs).[4][8] HAPs are inactive compounds that are selectively reduced by enzymes overexpressed in hypoxic conditions (e.g., nitroreductases) to form potent cytotoxic agents.[3][9]

Hypothesis: this compound can act as a hypoxia-activated prodrug. The 4-nitrophenyl group serves as the "trigger," which, upon reduction to a hydroxylamine or amine species under hypoxic conditions, generates a more cytotoxic molecule.